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molecular formula C6H11NO2 B139869 (E)-4-(dimethylamino)but-2-enoic acid CAS No. 149586-32-3

(E)-4-(dimethylamino)but-2-enoic acid

Cat. No. B139869
M. Wt: 129.16 g/mol
InChI Key: ITGIYLMMAABTHC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735409B2

Procedure details

100 mg of 4-dimethylamino-2-butenoic acid (0.63 mmol) which was prepared by reaction between 4-bromo-2-butenoic acid and dimethylamine in THF, was added in 2 ml DMF and 185 mg of 4 (0.53 mmol) was added followed by 0.6 mmol EDC. The mixture was stirred over night at room temperature and the final product was purified by preparative HPLC to give 120 mg product as light yellow solid, yield 40%. HPLC-MS: m/z: 496 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH:4][C:5]([OH:7])=[O:6].[CH3:8][NH:9][CH3:10].C(Cl)CCl>C1COCC1.CN(C=O)C>[CH3:8][N:9]([CH3:10])[CH2:2][CH:3]=[CH:4][C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
4
Quantity
185 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.6 mmol
Type
reactant
Smiles
C(CCl)Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the final product was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
CN(CC=CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.63 mmol
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08735409B2

Procedure details

100 mg of 4-dimethylamino-2-butenoic acid (0.63 mmol) which was prepared by reaction between 4-bromo-2-butenoic acid and dimethylamine in THF, was added in 2 ml DMF and 185 mg of 4 (0.53 mmol) was added followed by 0.6 mmol EDC. The mixture was stirred over night at room temperature and the final product was purified by preparative HPLC to give 120 mg product as light yellow solid, yield 40%. HPLC-MS: m/z: 496 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
4
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[CH:4][C:5]([OH:7])=[O:6].[CH3:8][NH:9][CH3:10].C(Cl)CCl>C1COCC1.CN(C=O)C>[CH3:8][N:9]([CH3:10])[CH2:2][CH:3]=[CH:4][C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
4
Quantity
185 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.6 mmol
Type
reactant
Smiles
C(CCl)Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the final product was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
CN(CC=CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.63 mmol
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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